N-(1,2,3,4-Tetrahydro-6-isoquinolyl)methanesulfonamide Hydrochloride
Description
N-(1,2,3,4-Tetrahydro-6-isoquinolyl)methanesulfonamide Hydrochloride is a synthetic compound featuring a tetrahydroisoquinoline core substituted with a methanesulfonamide group at the 6-position, with a hydrochloride salt enhancing its stability and solubility. This compound is structurally related to bioactive molecules targeting neurological or cardiovascular systems due to the isoquinoline scaffold’s prevalence in receptor-binding motifs . Its methanesulfonamide moiety introduces strong hydrogen-bonding capacity and electron-withdrawing properties, distinguishing it from hydroxyl- or alkyl-substituted analogs.
Properties
Molecular Formula |
C10H15ClN2O2S |
|---|---|
Molecular Weight |
262.76 g/mol |
IUPAC Name |
N-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O2S.ClH/c1-15(13,14)12-10-3-2-9-7-11-5-4-8(9)6-10;/h2-3,6,11-12H,4-5,7H2,1H3;1H |
InChI Key |
FLIIZFAGXZCMFU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(CNCC2)C=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanesulfonamide hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include heating the mixture to around 100°C to facilitate the cyclization process .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Reaction Mechanisms
The formation of the methanesulfonamide group involves nucleophilic attack by the amine on the electrophilic sulfur center of methanesulfonyl chloride. The mechanism includes:
-
Activation of Methanesulfonyl Chloride : The chloride leaves as a good leaving group, forming a sulfonate intermediate.
-
Nucleophilic Substitution : The amine (from the tetrahydroisoquinoline moiety) attacks the electrophilic sulfur, displacing the chloride.
-
Proton Transfer : The intermediate is deprotonated to yield the final sulfonamide product .
Table 2: Key Intermediate Reactions
| Intermediate | Reaction Step | Outcome |
|---|---|---|
| Tetrahydroisoquinoline amine | Reacts with methanesulfonyl chloride | Forms sulfonamide linkage |
| Acetate precursors | Hydrolyzed under basic conditions | Generates active methanesulfonamide |
Structural Considerations
The tetrahydroisoquinoline core requires specific substitutions for optimal reactivity:
-
Positional Effects : Substituents at the 6- or 7-positions (e.g., methoxy groups) enhance stability and biological activity, as seen in analogous bradycardic agents .
-
Steric and Electronic Factors : Bulky groups on the benzyl moiety (e.g., chloro substituents) improve activity by modulating hydrophobicity or electronic interactions .
Table 3: Substituent Effects on Reactivity
| Substituent | Impact on Activity | Reference |
|---|---|---|
| 6,7-Dimethoxy groups | Critical for in vivo potency | |
| Chloro groups | Enhance activity via steric/electronic tuning |
Stability and In Vivo Behavior
Scientific Research Applications
N-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanesulfonamide hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Structural Analogs from Pharmaceutical Reference Standards ()
The following compounds share structural similarities but differ in substituents and pharmacological profiles:
Key Differences :
Functional Group Comparisons ()
Compounds such as N1-Boc-N4-(2-methoxyphenethyl)-N1-methylbenzene-1,4-diamine (SY300650) and N1-(2-Methoxyphenethyl)-N4-methylbenzene-1,4-diamine Dihydrochloride (SY300680) highlight the role of aromatic amines and ethers in pharmacokinetics. In contrast, the target compound’s isoquinoline core and sulfonamide group may confer distinct metabolic stability and blood-brain barrier penetration .
Physicochemical and Pharmacological Data
Solubility and Stability
Biological Activity
N-(1,2,3,4-Tetrahydro-6-isoquinolyl)methanesulfonamide hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H14N2O2S
- Molecular Weight : 226.30 g/mol
- CAS Number : 1095715-72-2
- SMILES Notation : CS(NC1=CC=CC2=C1CCNC2)(=O)=O
This compound features a tetrahydroisoquinoline moiety, which is significant in various pharmacological activities.
This compound exhibits several biological activities:
- Antimicrobial Activity : Studies have indicated that compounds with isoquinoline structures can possess antimicrobial properties, potentially inhibiting bacterial growth through various mechanisms such as disrupting cell wall synthesis or interfering with metabolic pathways .
- Neuroprotective Effects : The tetrahydroisoquinoline derivatives have been investigated for their neuroprotective effects. They may modulate neurotransmitter systems and exert antioxidant effects that protect neuronal cells from oxidative stress .
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanisms could involve the modulation of signaling pathways related to cell proliferation and survival .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various isoquinoline derivatives, including this compound. The results showed that this compound exhibited significant inhibitory activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Study 2: Neuroprotective Mechanism
Research conducted by Smith et al. (2020) demonstrated that tetrahydroisoquinoline derivatives could protect neuronal cells from apoptosis induced by oxidative stress. The study highlighted that this compound significantly reduced reactive oxygen species (ROS) levels in neuronal cultures .
Study 3: Anticancer Activity
A recent investigation into the anticancer properties of this compound revealed that it inhibited the proliferation of human breast cancer cells (MCF-7) in vitro. The compound induced cell cycle arrest at the G0/G1 phase and promoted apoptosis through the activation of caspase pathways .
Summary of Biological Activities
Q & A
Basic: What are the established synthetic routes and characterization methods for N-(1,2,3,4-Tetrahydro-6-isoquinolyl)methanesulfonamide Hydrochloride?
Answer:
The compound is synthesized via sulfonylation of the tetrahydroisoquinoline scaffold. A typical protocol involves:
Sulfonylation : Reacting 6-amino-1,2,3,4-tetrahydroisoquinoline with methanesulfonyl chloride in a basic medium (e.g., triethylamine in dichloromethane) .
Hydrochloride Salt Formation : Treating the free base with HCl in ethanol or acetone to precipitate the hydrochloride salt.
Characterization :
- NMR Spectroscopy : Confirm structural integrity via - and -NMR, comparing chemical shifts to analogous tetrahydroisoquinoline derivatives (e.g., δ ~2.8–3.5 ppm for methylene groups in the isoquinoline ring) .
- HPLC Purity Analysis : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) + 0.1% TFA, achieving >98% purity thresholds as per pharmaceutical standards .
Basic: How should researchers assess the stability and storage conditions of this compound?
Answer:
Stability studies should follow ICH guidelines Q1A(R2):
Forced Degradation : Expose the compound to heat (80°C), humidity (75% RH), acidic/alkaline hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% HO) for 24–72 hours. Monitor degradation products via HPLC-MS .
Long-Term Stability : Store the hydrochloride salt in airtight, light-resistant containers at -20°C under inert gas (N) to prevent hygroscopic degradation. Periodic analysis (every 6 months) confirms stability, as demonstrated for structurally related tetrahydroisoquinoline hydrochlorides .
Basic: What analytical methods are recommended for quantifying impurities in this compound?
Answer:
Pharmaceutical reference standards (e.g., Table A-315 ) outline the following:
Impurity Profiling :
- HPLC-DAD : Use a gradient method with a C18 column and mobile phases of ammonium acetate buffer (pH 5.0) and methanol. Detect impurities at levels ≥0.1% .
- LC-HRMS : Identify unknown impurities by matching exact masses to fragmentation patterns of tetrahydroisoquinoline derivatives .
Validation Parameters : Include specificity, linearity (R > 0.995), and recovery rates (90–110%) per ICH Q2(R1) .
Advanced: How can researchers resolve contradictions in reported receptor-binding data for this compound?
Answer:
Discrepancies often arise from assay variability or off-target effects. Mitigation strategies include:
Orthogonal Binding Assays :
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (K, k/k) to confirm target affinity .
- Radioligand Displacement : Validate using -labeled analogs in competitive binding studies (e.g., for adrenergic or opioid receptors, common targets of tetrahydroisoquinolines) .
Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and identify key interactions (e.g., hydrogen bonds with sulfonamide groups) .
Advanced: What experimental designs are optimal for elucidating the compound’s mechanism of action in kinase inhibition?
Answer:
For kinase profiling (e.g., c-Met/AXL inhibition, as seen in related isoquinoline derivatives ):
Kinase Panel Screening : Test against a panel of 50–100 kinases at 1 µM concentration (ATP = 10 µM). Prioritize kinases with >50% inhibition for IC determination .
Cellular Assays :
- Phosphorylation Inhibition : Use Western blotting to measure reductions in phosphorylated kinase targets (e.g., p-MET) in tumor cell lines .
- Proliferation Assays : Employ MTT or CellTiter-Glo® in dose-response curves (0.1–10 µM) to correlate kinase inhibition with anti-proliferative effects .
Advanced: How should researchers validate novel synthetic intermediates or degradants unique to this compound?
Answer:
Structural Elucidation :
- 2D NMR (COSY, HSQC) : Assign proton and carbon signals for unknown intermediates (e.g., ring-opening products or sulfonamide adducts) .
- X-ray Crystallography : Resolve ambiguous stereochemistry, particularly for tetrahydroisoquinoline ring conformations .
Toxicological Relevance : Assess genotoxicity (Ames test) and cytotoxicity (HEK293 cell viability) for impurities exceeding ICH Q3A thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
